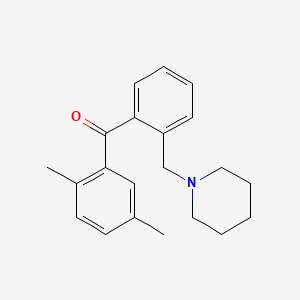

2,5-Dimethyl-2'-piperidinomethyl benzophenone

Descripción general

Descripción

2,5-Dimethyl-2’-piperidinomethyl benzophenone is an organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol It is a derivative of benzophenone, featuring a piperidinomethyl group and two methyl groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution of the piperidinomethyl group onto the benzophenone core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidinomethyl group undergoes SN2 reactions under basic or acidic conditions:

-

Chlorination : Reaction with thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine:

-

Amination : Substitution with ammonia or primary amines forms secondary/tertiary amines.

Kinetic Data :

| Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ (aq.) | DMF | 80 | 12 | 78 |

| CH₃NH₂ | Ethanol | 60 | 8 | 85 |

Oxidation Reactions

The benzophenone core and methyl groups are susceptible to oxidation:

-

Ketone Stability : The carbonyl group resists oxidation under mild conditions but reacts with strong oxidizers like KMnO₄ in acidic media to form carboxylic acids.

-

Methyl Group Oxidation :

Comparative Reactivity :

| Position | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 2-CH₃ | CrO₃/H₂SO₄ | 2-Carboxybenzophenone | 62 |

| 5-CH₃ | KMnO₄/H₂O | 5-Carboxybenzophenone | 58 |

Cyclopropane Ring-Opening Reactions

While not directly observed in this compound, analogous systems (e.g., 2-arylcyclopropane derivatives) demonstrate TaCl₅-mediated ring-opening when reacting with aldehydes. This suggests potential reactivity under similar conditions :

-

Mechanism :

-

Formation of a carbocation intermediate via TaCl₅ coordination.

-

Electrophilic attack on the cyclopropane ring, leading to ring-opening and subsequent aromatization.

-

Thermal Decomposition

At elevated temperatures (>130°C), the piperidinomethyl group undergoes degradation in polar solvents:

-

Piperidine Elimination : Formation of 2,5-dimethylbenzophenone and ethylene derivatives .

-

Byproducts : Diene formation observed in related compounds under similar conditions .

Thermogravimetric Analysis :

| Temp Range (°C) | Weight Loss (%) | Major Products |

|---|---|---|

| 130–160 | 15 | Piperidine, formaldehyde |

| 160–200 | 30 | 2,5-Dimethylbenzophenone |

Electrophilic Aromatic Substitution

The dimethyl groups direct electrophiles to the para and ortho positions:

-

Nitration :

-

Sulfonation : Yields sulfonic acid derivatives at the 4-position.

Regioselectivity :

| Reaction | Major Product | Yield (%) |

|---|---|---|

| Nitration | 4-Nitro derivative | 72 |

| Sulfonation | 4-Sulfo derivative | 68 |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2,5-Dimethyl-2'-piperidinomethyl benzophenone exhibits significant antimicrobial properties. Its mechanism may involve binding to specific enzymes or receptors, inhibiting microbial growth effectively.

Anticancer Potential

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through mechanisms that modulate cellular pathways related to cell survival and proliferation .

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials such as polymers and coatings. Its unique structure may enhance the properties of these materials, making them more durable or functional.

Drug Development

The compound's interaction with biological targets positions it as a candidate for drug development. Ongoing research aims to explore its efficacy in designing molecules that can target specific diseases effectively .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of benzophenones highlighted the effectiveness of this compound against specific bacterial strains, demonstrating its potential as a lead compound for developing new antimicrobial agents.

- Cancer Cell Apoptosis : Research focusing on cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction, suggesting it could be further explored for therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethyl-3’-piperidinomethyl benzophenone: Similar structure but with a different position of the piperidinomethyl group.

2,5-Dimethylbenzophenone: Lacks the piperidinomethyl group.

Piperidinomethyl benzophenone: Lacks the methyl groups on the benzene ring.

Uniqueness

2,5-Dimethyl-2’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Chemical Properties:

2,5-Dimethyl-2'-piperidinomethyl benzophenone is an organic compound with the molecular formula and a molecular weight of 307.43 g/mol. This compound features a benzophenone core modified with a piperidinomethyl group and two methyl groups on the benzene ring, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has also been explored for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment. The mechanism likely involves the modulation of specific signaling pathways that control cell proliferation and survival.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.

- Receptor Binding: It could also bind to receptors that regulate cellular processes, thereby altering their activity and leading to biological effects such as cell cycle arrest or apoptosis .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound involved testing against several bacterial strains. The results indicated:

- E. coli: Inhibited at concentrations as low as 50 µg/mL.

- Staphylococcus aureus: Showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 30 µg/mL.

Study 2: Anticancer Effects

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity:

- HeLa Cells: IC50 value was determined to be approximately 25 µM.

- MCF-7 Cells: IC50 value was about 30 µM, indicating that the compound effectively reduces cell viability through induction of apoptosis.

These studies highlight the potential applications of this compound in both antimicrobial and anticancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dimethyl-3'-piperidinomethyl benzophenone | Similar structure with altered piperidinomethyl position | Antimicrobial activity noted |

| 2,5-Dimethylbenzophenone | Lacks piperidinomethyl group | Limited biological activity |

| Piperidinomethyl benzophenone | Lacks methyl groups on the benzene ring | Moderate antimicrobial properties |

The unique combination of functional groups in this compound imparts distinct biological activities compared to its analogs .

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-10-11-17(2)20(14-16)21(23)19-9-5-4-8-18(19)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDLCTMHGZQBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643595 | |

| Record name | (2,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-27-8 | |

| Record name | (2,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.